2-Ethoxy-2-methylbutane

Description

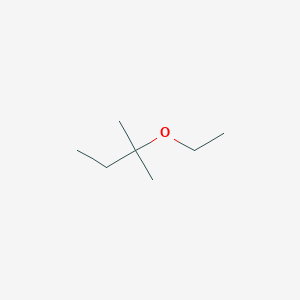

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRVYYGHSPLXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061279 | |

| Record name | Butane, 2-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-94-8 | |

| Record name | tert-Amyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Amyl ethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529VD83WPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-2-methylbutane from 2-Methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-2-methylbutane, also known as tert-amyl ethyl ether (TAEE), from 2-methyl-2-butene (B146552). The document details two primary synthetic routes: acid-catalyzed addition of ethanol (B145695) and alkoxymercuration-demercuration. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data analysis, and a thorough examination of the reaction mechanisms.

Introduction

This compound is a tertiary ether with applications as a solvent and potentially as a fuel additive. Its synthesis from the readily available alkene, 2-methyl-2-butene, and ethanol serves as a practical example of electrophilic addition reactions. This guide will explore the two main pathways for this conversion, providing the necessary technical details for laboratory application and further research.

Synthetic Pathways

The synthesis of this compound from 2-methyl-2-butene primarily proceeds through two effective methods:

-

Acid-Catalyzed Addition of Ethanol: A direct and atom-economical method involving the use of an acid catalyst to promote the addition of ethanol across the double bond of the alkene.

-

Alkoxymercuration-Demercuration: A two-step process that offers high regioselectivity and avoids carbocation rearrangements, which can be a concern in acid-catalyzed reactions.

Acid-Catalyzed Addition of Ethanol

This method relies on the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by the nucleophilic ethanol. The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid, or a solid acid catalyst like a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst-15 or NKC-9).[1] The use of a solid acid catalyst simplifies the work-up procedure as the catalyst can be easily filtered off.

Reaction Mechanism:

The reaction proceeds via a three-step mechanism:

-

Protonation of the alkene: The π-bond of 2-methyl-2-butene attacks a proton from the acid catalyst to form a stable tertiary carbocation at the more substituted carbon.

-

Nucleophilic attack by ethanol: A molecule of ethanol acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A base (another molecule of ethanol or the conjugate base of the acid) removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst.

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Alkoxymercuration-Demercuration

This two-step procedure is an alternative method that avoids the formation of a free carbocation, thus preventing potential rearrangement side products.[2][3]

-

Alkoxymercuration: 2-Methyl-2-butene reacts with mercuric acetate (B1210297) (Hg(OAc)₂) in the presence of ethanol. The ethanol attacks the intermediate mercurinium ion at the more substituted carbon, following Markovnikov's rule.[3]

-

Demercuration: The resulting organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[2]

Reaction Mechanism:

The first step involves the electrophilic addition of the mercuric acetate to the alkene, forming a cyclic mercurinium ion. This is followed by the nucleophilic attack of ethanol on the more substituted carbon of the bridged ion. The final step is the reductive cleavage of the carbon-mercury bond by sodium borohydride.

Experimental Protocols

Method A: Acid-Catalyzed Synthesis using a Solid Acid Catalyst

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.

Materials:

-

2-Methyl-2-butene

-

Anhydrous Ethanol

-

Solid Acid Catalyst (e.g., Amberlyst-15 or NKC-9 ion-exchange resin)[1]

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Dichloromethane or Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

Procedure:

-

Catalyst Preparation: If using an ion-exchange resin, it should be activated according to the manufacturer's instructions, which typically involves washing with a strong acid followed by water and an organic solvent, and then drying.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2-butene (1.0 eq) and anhydrous ethanol (2.0-3.0 eq).

-

Catalyst Addition: Add the solid acid catalyst (typically 10-20% by weight of the limiting reagent).

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of the mixture will be close to that of ethanol) and stir for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the solid acid catalyst. The catalyst can often be washed with a small amount of solvent (e.g., ethanol or dichloromethane) to recover any adsorbed product, and potentially be regenerated and reused.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any leached acidic residues), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.

Method B: Alkoxymercuration-Demercuration

Safety Precaution: Mercury compounds are highly toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methyl-2-butene

-

Mercuric Acetate (Hg(OAc)₂)

-

Anhydrous Ethanol

-

Sodium Borohydride (NaBH₄)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Diethyl Ether or Tetrahydrofuran (THF)

Procedure:

-

Alkoxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in anhydrous ethanol.

-

Add 2-methyl-2-butene (1.0 eq) to the solution and stir at room temperature for 1-2 hours. The reaction is often complete when the initial yellow color of the mercuric acetate disappears.

-

-

Demercuration:

-

In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in an aqueous solution of sodium hydroxide (e.g., 3 M).

-

Cool the organomercury intermediate solution from the first step in an ice bath.

-

Slowly add the sodium borohydride solution to the stirred organomercury solution. The reaction is exothermic and may produce hydrogen gas.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature. A black precipitate of elemental mercury will form.

-

-

Work-up:

-

Decant the supernatant liquid from the mercury precipitate.

-

Transfer the liquid to a separatory funnel and add diethyl ether or THF to extract the product.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Quantitative Data

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [4] |

| Molecular Weight | 116.20 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 102.2 °C at 760 mmHg | [6] |

| Density | 0.772 g/cm³ | [6] |

| Refractive Index | 1.396 | [6] |

| Flash Point | 5 °C | [6] |

Reaction Data

| Parameter | Acid-Catalyzed Addition | Alkoxymercuration-Demercuration |

| Typical Yield | Moderate to high, equilibrium-dependent | Generally high |

| Regioselectivity | Markovnikov | Markovnikov |

| Stereoselectivity | Not applicable for this substrate | Typically anti-addition of Hg(OAc) and OR |

| Side Reactions | Potential for alkene dimerization or polymerization | Minimal |

| Catalyst | Strong acid (e.g., H₂SO₄) or solid acid (e.g., Amberlyst-15) | Mercuric acetate (stoichiometric) |

| Reagents | Ethanol | Ethanol, Mercuric Acetate, Sodium Borohydride |

| Enthalpy of Reaction (ΔrH°) | -27.3 ± 6.7 kJ/mol (from 2-methyl-2-butene and ethanol) | Not readily available |

Note: The enthalpy of reaction is for the liquid-phase synthesis.[4]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons of the ethyl group.

-

A singlet for the two equivalent methyl groups of the tert-amyl group.

-

A quartet for the methylene protons of the ethyl group within the tert-amyl group.

-

A triplet for the terminal methyl group of the ethyl group within the tert-amyl group.

-

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (which would indicate the presence of unreacted ethanol) and the presence of a strong C-O stretching band characteristic of an ether, typically in the region of 1150-1085 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 116. The fragmentation pattern will be characteristic of a tertiary ether, with a prominent peak resulting from the cleavage of the C-O bond to form a stable tertiary carbocation.

Logical Relationships and Workflows

Synthetic Pathway Selection

The choice between the acid-catalyzed and alkoxymercuration-demercuration methods depends on several factors:

Figure 2: Decision matrix for selecting a synthetic method.

General Experimental Workflow

The overall process for the synthesis and purification of this compound can be summarized in the following workflow:

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methyl-2-butene can be effectively achieved through both acid-catalyzed addition of ethanol and alkoxymercuration-demercuration. The acid-catalyzed method, particularly with the use of solid acid catalysts, offers a simpler and more environmentally benign approach. The alkoxymercuration-demercuration route, while involving toxic mercury reagents, provides a reliable method for obtaining the Markovnikov product without the risk of carbocation rearrangements. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize and characterize this tertiary ether.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-ethoxy-2-methylbutane, also known as tert-amyl ethyl ether (TAEE). The document details key physicochemical parameters, spectroscopic data, and characteristic chemical reactivity. Standardized experimental protocols for the determination of these properties are also provided. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may utilize or encounter this compound in their work.

Introduction

This compound (CAS No. 919-94-8) is a tertiary ether that has found application as a fuel additive, owing to its properties as an octane (B31449) enhancer. Its molecular structure, characterized by a tertiary carbon atom bonded to an ethoxy group, dictates its physical properties and chemical reactivity. A thorough understanding of these characteristics is essential for its safe handling, application, and for predicting its behavior in various chemical environments.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and for its application in various industrial processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][4] |

| CAS Number | 919-94-8 | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 101-102.2 °C at 760 mmHg | [1][2] |

| Melting Point | -80 °C (estimated) | |

| Density | 0.770 - 0.772 g/cm³ | [1][2] |

| Refractive Index | 1.396 | [1] |

| Flash Point | 5 °C | [1] |

| Vapor Pressure | 39.4 mmHg at 25 °C | [1] |

| LogP (Octanol/Water) | 2.11 | [2] |

| Solubility | Insoluble in water |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for ethoxy protons (triplet and quartet), methyl protons (singlet), and other alkyl protons. |

| ¹³C NMR | Expected signals for the quaternary carbon of the ether linkage, and other distinct carbon environments. |

| Infrared (IR) | Characteristic C-O stretching vibration for an ether. Absence of O-H stretching band. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the ether linkage and the tertiary nature of the carbon atom attached to the oxygen.

-

Ether Cleavage: Like other ethers, this compound can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[5] Due to the tertiary nature of the carbon, this cleavage likely proceeds through an SN1-type mechanism, involving the formation of a stable tertiary carbocation.[6][7]

-

Stability: Ethers are generally stable to bases, oxidizing agents, and reducing agents.

-

Synthesis: A common method for the synthesis of this compound is the Williamson ether synthesis.[2][8] This involves the reaction of a sodium alkoxide with an alkyl halide. For the synthesis of this tertiary ether, the reaction would involve sodium ethoxide and a tertiary alkyl halide, such as 2-chloro-2-methylbutane (B165293).[3] However, elimination reactions can be a significant side reaction under these conditions.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The following protocol describes the distillation method.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it again to determine the volume of the pycnometer.

-

Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

Calculate the density from the mass of the ether and the volume of the pycnometer.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat (undiluted) liquid sample is used. Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic peaks, particularly the C-O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of the molecule.

Williamson Ether Synthesis of this compound

This protocol describes a representative procedure for the synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in ethanol (B145695).

-

Reaction: Slowly add 2-chloro-2-methylbutane to the sodium ethoxide solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period.

-

Workup: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Visualizations

Caption: Relationship between the structure of this compound and its key properties.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, along with the experimental protocols, offer a practical resource for scientists and researchers. The inherent properties of this tertiary ether, stemming from its molecular structure, are critical for its handling, synthesis, and reactivity, and a comprehensive understanding of these aspects is vital for its effective and safe utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-chloro-2-methyl butane on heating with sodium ethoxide in ethanol gives.. [askfilo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

2-ethoxy-2-methylbutane CAS number and safety data sheet

CAS Number: 919-94-8

This technical guide provides a comprehensive overview of 2-ethoxy-2-methylbutane, also known as tert-amyl ethyl ether (TAEE). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless liquid primarily used as a fuel additive to increase the octane (B31449) rating of gasoline.[1] Its properties make it an attractive alternative to other fuel oxygenates like methyl tert-butyl ether (MTBE).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 919-94-8 | [1][2][3][4] |

| Molecular Formula | C7H16O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | tert-Amyl ethyl ether (TAEE), Ethyl tert-pentyl ether | [1][2][3] |

| Density | 0.772 g/cm³ | [1] |

| Boiling Point | 102.2 °C at 760 mmHg | [1] |

| Flash Point | 5 °C | [1] |

| Refractive Index | 1.396 | [1] |

| Vapor Pressure | 39.4 mmHg at 25 °C | [1] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling and use in a laboratory or industrial setting.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H225 | Highly flammable liquid and vapor |

| H304 | May be fatal if swallowed and enters airways |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H336 | May cause drowsiness or dizziness |

Source:[4]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

-

Store in a well-ventilated place and keep the container tightly closed.[5][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

-

Wear protective gloves, eye protection, and face protection.[7]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]

Experimental Protocols

Synthesis of this compound (tert-Amyl Ethyl Ether)

The primary industrial synthesis of this compound involves the acid-catalyzed etherification of isoamylenes (such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with ethanol (B145695).[1] Ion-exchange resins are commonly employed as catalysts in this liquid-phase reaction.

Materials and Equipment:

-

Batch reactor equipped with a stirrer and temperature control system

-

2-methyl-1-butene (or a mixture of isoamylenes)

-

Ethanol

-

NKC-9 ion-exchange resin (or similar acidic catalyst)

-

Nitrogen gas for inerting the reactor

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Catalyst Preparation: The ion-exchange resin is washed and dried according to the manufacturer's specifications.

-

Reactor Setup: The batch reactor is cleaned, dried, and purged with nitrogen to create an inert atmosphere.

-

Charging Reactants: A specific molar ratio of ethanol to 2-methyl-1-butene is charged into the reactor along with the catalyst. The catalyst loading is typically a percentage of the total reactant weight.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 313-343 K) and the stirrer is set to a constant speed (e.g., 1000 rpm) to ensure proper mixing. The reaction is carried out under a specific pressure.

-

Reaction Monitoring: Samples are withdrawn from the reactor at regular intervals and analyzed by gas chromatography to monitor the conversion of reactants and the formation of this compound.

-

Product Isolation and Purification: Upon completion of the reaction, the catalyst is filtered off. The resulting mixture is then purified, typically by distillation, to isolate the this compound from unreacted starting materials and any byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

Sample Preparation: The sample containing this compound is diluted with a suitable solvent (e.g., hexane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, which is maintained at a high temperature to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of the eluting compound is recorded. The fragmentation pattern is a unique fingerprint that allows for the identification of this compound by comparing it to a reference spectrum from a database (e.g., NIST).

Visualizations

Caption: Synthesis of this compound.

Caption: GC-MS Analysis Workflow.

References

- 1. Main-Product: tert-Amyl Ethyl Ether [portfolio-pplus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Butane, 2-ethoxy-2-methyl- | C7H16O | CID 13527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Butane, 2-ethoxy-2-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Ethoxy-2-methylbutane: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the fuel oxygenate, 2-ethoxy-2-methylbutane. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and data interpretation.

Introduction

This compound, also known as ethyl tert-amyl ether (ETAE), is a volatile organic compound of interest as a fuel oxygenate. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. This technical guide presents a detailed summary of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, complete with experimental methodologies and data visualization to facilitate its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structure of this compound gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral features is crucial for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 - 3.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.5 - 1.6 | Quartet | 2H | -C-CH₂ -CH₃ |

| ~1.1 - 1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 - 1.1 | Singlet | 6H | -C-(CH₃ )₂ |

| ~0.8 - 0.9 | Triplet | 3H | -C-CH₂-CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays six signals, corresponding to the six unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~73 - 74 | C -(CH₃)₂-CH₂CH₃ |

| ~58 - 59 | -O-CH₂ -CH₃ |

| ~33 - 34 | -C-CH₂ -CH₃ |

| ~25 - 26 | -C-(CH₃ )₂ |

| ~15 - 16 | -O-CH₂-CH₃ |

| ~8 - 9 | -C-CH₂-CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by C-H and C-O stretching and bending vibrations. The absence of characteristic absorptions for hydroxyl (-OH) or carbonyl (C=O) groups is a key identifying feature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretching (alkane) |

| 1465 - 1450 | Medium | C-H bending (methylene and methyl) |

| 1380 - 1365 | Medium | C-H bending (methyl) |

| 1150 - 1085 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound leads to characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 116 is often weak or absent.

| m/z | Relative Intensity | Assignment |

| 87 | High | [M - C₂H₅]⁺ |

| 73 | High | [M - C₃H₇]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 (or more, depending on sample concentration).

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place a drop of neat (undiluted) this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Conditions:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing this compound using these spectroscopic techniques follows a logical progression.

This comprehensive guide provides the essential spectroscopic data and methodologies for the confident identification and characterization of this compound. The tabulated data and detailed protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Solubility Profile of 2-Ethoxy-2-methylbutane in Aqueous and Organic Solvents: A Technical Guide

Introduction

2-Ethoxy-2-methylbutane, also known by its trivial name tert-Amyl Ethyl Ether (TAEE), is an organic compound with the chemical formula C7H16O. It is primarily utilized as a fuel oxygenate to enhance octane (B31449) ratings in gasoline and as a solvent in various chemical processes.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in both aqueous and diverse organic media is crucial for its application in synthesis, extraction, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound is a moderately polar ether, which dictates its solubility behavior in various solvents. Ethers are known to be effective solvents for a wide array of organic compounds due to their ability to dissolve both polar and non-polar substances.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in aqueous and selected organic solvents.

Table 1: Solubility in Aqueous Systems

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 400 mg/L | [3] |

Liquid-Liquid Equilibrium Data for the this compound (1) + Methanol (2) + Water (3) System

The mutual solubility of this compound in a methanol-water mixture has been studied, providing insight into its behavior in mixed aqueous-organic systems. The following data is presented as mass fractions at equilibrium at a temperature of 298.15 K.[4]

Table 2: Mutual Solubility in the this compound + Methanol + Water System at 298.15 K[4]

| Aqueous Phase (Mass Fraction) | Organic Phase (Mass Fraction) |

| w1 | w2 |

| 0.012 | 0.000 |

| 0.010 | 0.050 |

| 0.011 | 0.101 |

| 0.013 | 0.199 |

| 0.022 | 0.302 |

| 0.035 | 0.398 |

| 0.061 | 0.489 |

| 0.111 | 0.561 |

| 0.189 | 0.601 |

w1: this compound, w2: Methanol, w3: Water

Table 3: Qualitative and General Solubility in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | High/Miscible[4][6] |

| Ethers | Diethyl Ether | High/Miscible[6] |

| Ketones | Acetone | Appreciably Soluble[5] |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Hexane, Toluene | Soluble[2] |

Experimental Protocols

The determination of solubility, particularly for liquid-liquid systems, requires precise and well-defined methodologies. The following protocol is a synthesized representation based on established methods for determining liquid-liquid equilibrium, which is directly applicable to measuring the solubility of this compound in various solvents.[4]

Protocol: Determination of Liquid-Liquid Equilibrium and Mutual Solubility

1. Materials and Preparation:

-

This compound: Purity of ≥99.8 mass %, verified by gas chromatography.

-

Solvents (e.g., Methanol, Water, etc.): High-purity grade (e.g., Gradient grade for methanol), with known low water content. Water should be purified (e.g., Milli-Q system).

-

Apparatus:

-

Analytical balance (precision ±0.0001 g)

-

Jacketed glass cells with septum outlets for maintaining constant temperature.

-

Thermostat bath for temperature control (precision ±0.02 K).

-

Magnetic stirrer.

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and capillary column (e.g., HP-FFAP).

-

Syringes for sample injection.

-

2. Experimental Procedure:

-

Preparation of Mixtures: Prepare mixtures of this compound and the chosen solvent(s) by mass in the jacketed glass cells. The compositions should be chosen to fall within the immiscible region.

-

Equilibration:

-

Vigorously stir the mixtures in the temperature-controlled cells for a sufficient time to reach equilibrium (e.g., at least 1.5 hours).

-

Allow the mixtures to stand for a prolonged period (e.g., at least 5 hours) to ensure complete phase separation. The time required for reaching equilibrium should be determined in preliminary experiments.[4]

-

-

Sampling:

-

Carefully extract samples from the center of each phase (aqueous and organic) using syringes.

-

-

Analysis:

-

Analyze the composition of each phase by gas chromatography.

-

GC Conditions (Example): [4]

-

Injector Temperature: 413.15 K

-

Detector Temperature: 433.15 K

-

Column Temperature: 358.15 K

-

Carrier Gas: Helium

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 150:1

-

-

Calibration: Calibrate the GC using standard solutions of known compositions prepared by mass. An internal standard method can be employed for improved accuracy.

-

3. Data Presentation:

-

The results are typically presented as the mass or mole fraction of each component in each phase at equilibrium.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in a given solvent system, based on the liquid-liquid equilibrium methodology.

Applications in Research and Drug Development

While this compound is not a common active pharmaceutical ingredient (API), its properties as a solvent can be relevant in drug development processes. Its moderate polarity and ability to dissolve a range of organic compounds make it a potential medium for organic synthesis of intermediates or APIs. Furthermore, its solubility characteristics are important in extraction processes for isolating and purifying compounds of interest. A comprehensive understanding of its miscibility with common solvents is essential for designing efficient and scalable separation and purification protocols.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in aqueous and organic solvents. The quantitative data, particularly the liquid-liquid equilibrium data, offers valuable insights for researchers and professionals. The provided experimental protocol outlines a robust method for determining solubility, and the workflow diagram offers a clear visual representation of this process. While more extensive quantitative data in a wider variety of organic solvents would be beneficial, the information presented here serves as a strong foundation for understanding and applying the solubility characteristics of this compound in scientific and industrial settings.

References

- 1. tert-Amyl ethyl ether - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ethyl tert-amyl ether, 919-94-8 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tert-Amyl methyl ether | C6H14O | CID 61247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of 2-Ethoxy-2-Methylbutane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the formation of 2-ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (ETAE). A thorough understanding of these properties—enthalpy, entropy, and Gibbs free energy—is crucial for process optimization, reaction design, and safety assessment in various applications, including its use as a fuel additive and in chemical synthesis.

Core Thermodynamic Data

The formation of this compound is an exothermic process, releasing heat upon reaction. The thermodynamic favorability of the reaction is influenced by both the negative enthalpy change and the change in entropy. The following tables summarize the key quantitative data for the formation of this compound from the liquid-phase reaction of ethanol (B145695) with either 2-methyl-1-butene (B49056) or 2-methyl-2-butene (B146552).

Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy of Reaction for the Formation of this compound in the Liquid Phase

| Reaction | Temperature (K) | ΔrH° (kJ/mol) | K | ΔrG° (kJ/mol) | ΔrS° (J/mol·K) | Reference |

| 2-Methyl-1-butene + Ethanol ⇌ this compound | 323.15 | -35.2 ± 5.8 | 30.5 | -9.2 | -80.5 | [1] |

| 333.15 | -35.2 ± 5.8 | 17.4 | -7.9 | -82.0 | [1] | |

| 343.15 | -35.2 ± 5.8 | 10.4 | -6.7 | -83.1 | [1] | |

| 353.15 | -35.2 ± 5.8 | 6.5 | -5.5 | -84.1 | [1] | |

| 363.15 | -35.2 ± 5.8 | 4.3 | -4.4 | -84.8 | [1] | |

| 2-Methyl-2-butene + Ethanol ⇌ this compound | 323.15 | -27.3 ± 6.7 | 3.0 | -3.0 | -75.2 | [1] |

| 333.15 | -27.3 ± 6.7 | 1.7 | -1.5 | -77.4 | [1] | |

| 343.15 | -27.3 ± 6.7 | 1.1 | -0.3 | -78.7 | [1] | |

| 353.15 | -27.3 ± 6.7 | 0.7 | 1.0 | -79.9 | [1] | |

| 363.15 | -27.3 ± 6.7 | 0.5 | 2.1 | -80.9 | [1] |

Note: The values for ΔrG° and ΔrS° have been calculated based on the experimental equilibrium constants (K) and the reported standard enthalpy of reaction (ΔrH°) from the cited literature. The standard state is the pure liquid at 1 bar.

Table 2: Standard Molar Entropies of Reactants

| Compound | Formula | State | S° (J/mol·K) |

| 2-Methyl-1-butene | C₅H₁₀ | liquid | 239.9 ± 1.0 |

| 2-Methyl-2-butene | C₅H₁₀ | liquid | 227.1 ± 1.0 |

| Ethanol | C₂H₅OH | liquid | 160.7 ± 0.4 |

Experimental Protocols

The determination of the thermodynamic properties of this compound formation relies on two primary experimental techniques: equilibrium studies to determine the Gibbs free energy of reaction and calorimetry to directly measure the enthalpy of reaction.

Determination of Reaction Equilibria

The equilibrium constants for the liquid-phase synthesis of this compound were determined by Rihko, Linnekoski, and Krause (1994). The general procedure is as follows:

-

Reaction Setup: The reactions are typically carried out in a sealed, stirred batch reactor to maintain constant temperature and pressure.

-

Catalyst: A solid acid catalyst, such as a commercial cation exchange resin (e.g., Amberlyst 16), is used to facilitate the etherification reaction.

-

Reactants: Known initial molar ratios of the alcohol (ethanol) and the alkene (2-methyl-1-butene or 2-methyl-2-butene) are introduced into the reactor. In some experiments, the product (this compound) is also added to approach equilibrium from both sides.

-

Temperature Control: The reactor is maintained at a constant temperature using a thermostat-controlled bath.

-

Sampling and Analysis: Samples of the reaction mixture are withdrawn at regular intervals and analyzed to determine the composition. Gas chromatography (GC) is a common analytical technique for this purpose.

-

Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the composition of the mixture remains constant over time.

-

Calculation of Equilibrium Constant: The equilibrium constant (K) is calculated from the molar concentrations or activities of the reactants and products at equilibrium. For non-ideal liquid mixtures, activity coefficients are determined using thermodynamic models such as UNIQUAC.

Calorimetric Measurement of Enthalpy of Reaction

The enthalpy of reaction can be determined directly using a reaction calorimeter. A general procedure for determining the heat of reaction for a liquid-phase reaction is outlined below:

-

Calorimeter Setup: A reaction calorimeter, which is an insulated vessel equipped with a stirrer, a temperature sensor (e.g., a thermistor or a platinum resistance thermometer), and an inlet for adding reactants, is used.

-

Calibration: The heat capacity of the calorimeter is determined by a separate calibration experiment, for example, by electrical heating with a known amount of energy.

-

Reaction Initiation: A known amount of one reactant is placed in the calorimeter. The second reactant is then added to initiate the reaction.

-

Temperature Monitoring: The temperature of the reaction mixture is monitored continuously throughout the reaction.

-

Heat Flow Calculation: The heat evolved or absorbed by the reaction (q) is calculated from the temperature change (ΔT), the mass of the solution (m), and the specific heat capacity of the solution (c), using the equation q = mcΔT. The heat absorbed by the calorimeter itself is also taken into account.

-

Enthalpy Calculation: The molar enthalpy of reaction (ΔrH°) is then calculated by dividing the total heat of reaction by the number of moles of the limiting reactant.

Visualizations

Reaction Pathways

The formation of this compound proceeds via the acid-catalyzed addition of ethanol to an isoamylene (2-methyl-1-butene or 2-methyl-2-butene).

Caption: Formation of this compound from 2-methyl-1-butene and ethanol.

Caption: Formation of this compound from 2-methyl-2-butene and ethanol.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of the this compound formation reaction.

Caption: Workflow for determining thermodynamic properties.

References

Unlocking Potential: A Technical Guide to the Research Applications of 2-Ethoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-2-methylbutane, also known as tert-amyl ethyl ether (TAEE), is a tertiary ether with a growing profile as a versatile and sustainable solvent.[1] While historically prominent as a gasoline additive, its unique combination of physical and chemical properties suggests significant potential in a variety of research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering a comprehensive overview of its physicochemical properties, potential uses in organic synthesis, and detailed experimental protocols. The document aims to serve as a foundational resource for scientists exploring greener and more efficient chemical processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is paramount for its effective application in research. This compound possesses a favorable profile that makes it an attractive alternative to more traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[2] A summary of its key quantitative data is presented below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [3] |

| Molecular Weight | 116.20 g/mol | [3] |

| CAS Number | 919-94-8 | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.772 g/cm³ at 20°C | [3] |

| Boiling Point | 102.2°C at 760 mmHg | [3] |

| Flash Point | 5°C | [3] |

| Vapor Pressure | 39.4 mmHg at 25°C | [3] |

| Refractive Index | 1.396 at 20°C | [3] |

| Water Solubility | Moderately soluble | [2] |

| logP (Octanol/Water) | 2.11 (estimated) | [5] |

Potential Research Applications

The advantageous properties of this compound open up a range of potential research applications, primarily centered around its use as a solvent.

A Greener Alternative in Organic Synthesis

The principles of green chemistry encourage the use of safer solvents to minimize environmental impact.[6] this compound is considered a greener alternative to solvents like diethyl ether and THF due to its higher boiling point (reducing volatility and flammability concerns), and a potentially lower tendency to form explosive peroxides.[2] Its application can be explored in a wide array of organic reactions where ethereal solvents are traditionally used.

Application in Organometallic Chemistry

Organometallic reactions, such as those involving Grignard reagents, are highly sensitive to the solvent environment.[7] Ethereal solvents are crucial for stabilizing the organometallic species.[8] The properties of this compound, being a sterically hindered ether, suggest its potential as a solvent in such reactions, possibly offering different reactivity and selectivity profiles compared to less hindered ethers.[2] Its higher boiling point also allows for a broader range of reaction temperatures.[2]

Use in Extraction and Crystallization Processes

The moderate polarity and water immiscibility of this compound make it a suitable candidate for liquid-liquid extractions in reaction workups.[9] It can serve as a replacement for diethyl ether or dichloromethane (B109758) in many extraction protocols. Furthermore, its solvency profile suggests it could be a useful solvent for the crystallization of a variety of organic compounds.[10]

Role in the Synthesis of Bioactive Molecules and Drug Development

While direct interaction with signaling pathways is not a known characteristic of this compound, its role as a solvent in the synthesis of active pharmaceutical ingredients (APIs) is a significant area of potential.[11][12] The synthesis of complex organic molecules that can modulate biological pathways often requires carefully selected solvents to ensure high yields and purity. The use of a greener and safer solvent like this compound in these synthetic routes can contribute to more sustainable pharmaceutical development.

Experimental Protocols

The following protocols are provided as a guide for the potential use of this compound in common laboratory procedures.

General Protocol for a Reaction Using this compound as a Solvent (e.g., Grignard Reaction)

This protocol outlines the general steps for conducting a Grignard reaction, where this compound can be used as an alternative to THF or diethyl ether.

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide

-

Electrophile (e.g., aldehyde, ketone)

-

Anhydrous this compound

-

Iodine crystal (for initiation)

-

Glassware (dried in an oven)

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Assemble the reaction apparatus (three-necked flask, reflux condenser, dropping funnel, and nitrogen/argon inlet) and flame-dry under an inert atmosphere.

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

Add a portion of the anhydrous this compound to the flask.

-

Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.

-

Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the reaction mixture in an ice bath and add the electrophile dissolved in anhydrous this compound dropwise.

-

After the addition, allow the reaction to stir at room temperature for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Proceed with a standard aqueous workup and extraction using this compound or another suitable solvent.

Protocol for Liquid-Liquid Extraction Using this compound

Procedure:

-

Transfer the aqueous reaction mixture to a separatory funnel.

-

Add a volume of this compound to the separatory funnel.

-

Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (containing the product in this compound) will typically be the upper layer due to its density being less than water.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer with fresh portions of this compound as needed.

-

Combine the organic extracts.

-

Wash the combined organic layer with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to isolate the product.

Synthesis of this compound

For context, the synthesis of this compound is typically achieved via the acid-catalyzed addition of ethanol (B145695) to isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene).[1][5]

Materials:

-

Isoamylene (2-methyl-1-butene and/or 2-methyl-2-butene)

-

Ethanol

-

Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)

Procedure:

-

Charge a batch reactor with isoamylene, ethanol, and the acid catalyst.[5]

-

Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.[5]

-

Monitor the reaction progress by gas chromatography (GC) until equilibrium is reached.

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

Purify the resulting this compound by distillation.

Safety Considerations: Peroxide Formation

Like many ethers, this compound has the potential to form explosive peroxides upon exposure to air and light.[13][14] While it is reported to be less prone to peroxide formation than other ethers, proper handling and storage are crucial.[2]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

-

Handling: Avoid exposure to air and light for prolonged periods.

-

Testing: Periodically test for the presence of peroxides, especially before distillation or concentration. Peroxide test strips are commercially available for this purpose.

-

Disposal: Dispose of any material that tests positive for peroxides or is past its expiration date according to institutional safety guidelines.

Conclusion

This compound presents itself as a promising, greener solvent for a variety of research applications. Its favorable physical properties, coupled with improved safety characteristics compared to traditional ethereal solvents, make it a compelling candidate for use in organic synthesis, organometallic chemistry, and purification processes. While its application in the synthesis of bioactive molecules is indirect, the adoption of such sustainable solvents is a critical step towards a more environmentally responsible pharmaceutical industry. Further research into the specific applications and performance of this compound will undoubtedly uncover new opportunities for this versatile solvent.

References

- 1. tert-Amyl ethyl ether - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 919-94-8: tert-Amyl ethyl ether | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 13. westernsydney.edu.au [westernsydney.edu.au]

- 14. ehs.mit.edu [ehs.mit.edu]

Reactivity of 2-Ethoxy-2-methylbutane with Strong Acids: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (TAEE), in the presence of strong acids. Ethers are generally characterized by their low reactivity, making them suitable as solvents in a variety of chemical reactions.[1] However, under strongly acidic conditions, the ether linkage can be cleaved. For tertiary ethers such as this compound, this cleavage occurs readily through a specific carbocation-mediated pathway. This document details the underlying reaction mechanisms, kinetic and thermodynamic considerations, expected products under various acidic conditions, and generalized experimental protocols for conducting and analyzing this transformation. The information is intended to serve as a foundational resource for professionals requiring a deep understanding of ether stability and reactivity in acidic environments.

Introduction to Ether Reactivity

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general lack of reactivity towards bases, nucleophiles, and dilute acids makes them excellent solvents for many organic reactions.[1] The principal reaction that ethers undergo is cleavage of the C–O bond, which requires forceful conditions, typically the presence of a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][3]

The reactivity of the ether and the mechanism of its cleavage are highly dependent on the nature of the alkyl groups attached to the oxygen atom. This compound is a tertiary ether, meaning one of the carbon atoms bonded to the ether oxygen is tertiary. This structural feature dictates that its acid-catalyzed cleavage proceeds via a unimolecular nucleophilic substitution (SN1) or a unimolecular elimination (E1) mechanism, due to the ability to form a stable tertiary carbocation intermediate.[1][2][4][5][6] This contrasts with primary and secondary ethers, which typically react through a slower, bimolecular (SN2) pathway.[1][2][4][6]

Reaction Mechanisms

The reaction of this compound with a strong acid (HX) begins with the protonation of the ether oxygen. This initial step is a fast equilibrium that converts the poor leaving group (alkoxide) into a good leaving group (an alcohol).[2][3] The subsequent steps depend on the reaction pathway, SN1 or E1.

SN1 Cleavage Pathway

The SN1 mechanism is the predominant pathway for the cleavage of tertiary ethers.[1][2][5] It involves the formation of a stable carbocation intermediate.

-

Step 1: Protonation of the Ether Oxygen: The lone pair of electrons on the ether oxygen attacks a proton from the strong acid (H-X), forming a protonated ether (an oxonium ion). This is a rapid and reversible step.[2][4]

-

Step 2: Formation of a Carbocation: The C-O bond of the tertiary carbon cleaves, and the bonding electrons remain with the oxygen. This is the rate-determining step and results in the formation of a stable tertiary carbocation (the tert-amyl cation) and a neutral ethanol (B145695) molecule.[1][5]

-

Step 3: Nucleophilic Attack: The halide anion (X⁻), which is the conjugate base of the strong acid and a good nucleophile, attacks the electrophilic carbocation to form the tertiary alkyl halide.[4][5]

Caption: SN1 mechanism for acid cleavage of this compound.

E1 Elimination Pathway

In competition with the SN1 pathway, the tertiary carbocation intermediate can undergo an E1 elimination reaction, particularly when the conjugate base of the acid is a poor nucleophile (e.g., H₂SO₄) or at higher temperatures.[6][7]

-

Steps 1 & 2: These are identical to the SN1 mechanism, resulting in the formation of the tert-amyl carbocation.

-

Step 3: Deprotonation: A base (which can be the ethanol formed, water, or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of an alkene. Due to the structure of the tert-amyl cation, two possible alkene products can be formed: 2-methyl-2-butene (B146552) (the more substituted, Zaitsev product) and 2-methyl-1-butene (B49056) (the less substituted, Hofmann product).

Caption: Competing E1 elimination pathways from the tert-amyl carbocation.

Reaction Products and Quantitative Data

The specific products obtained from the reaction depend on the strong acid used and the reaction conditions. The ethanol formed as a co-product may also react further if an excess of a strong hydrohalic acid is used.[4][7]

| Acid Reagent | Primary Tertiary Product | Primary Ethyl Product | Elimination Product(s) | Mechanism |

| HBr (conc.) | 2-Bromo-2-methylbutane | Bromoethane (with excess HBr) | Minor | SN1 |

| HI (conc.) | 2-Iodo-2-methylbutane | Iodoethane (with excess HI) | Minor | SN1 |

| H₂SO₄ / H₂O | 2-Methyl-2-butanol | Ethanol | Major | SN1 / E1 |

| CF₃COOH (TFA) | Trifluoroacetate ester | Ethanol | Major | E1 |

Thermochemical Data

The cleavage of this compound is an endothermic process. The reverse reaction, the formation from an alkene and ethanol, is exothermic. This implies that higher temperatures will favor the cleavage reaction, consistent with Le Châtelier's principle.

| Reaction | ΔrH° (kJ/mol) | Method |

| This compound ⇌ 2-Methyl-2-butene + Ethanol | +34.13 ± 0.81 | Equilibrium (liquid phase) |

| This compound ⇌ 2-Methyl-1-butene + Ethanol | +35.2 ± 5.8 | Equilibrium (liquid phase) |

| Data sourced from the NIST Chemistry WebBook.[8] |

Experimental Protocols

The following section outlines a generalized protocol for the acid-catalyzed cleavage of this compound. Researchers should adapt this procedure based on the specific acid used and available laboratory equipment.

Materials and Equipment

-

Reactants: this compound, concentrated strong acid (e.g., 48% HBr).

-

Solvents: Diethyl ether or dichloromethane (B109758) (for extraction).

-

Reagents: Saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Glassware: Round-bottom flask, reflux condenser, separatory funnel, Erlenmeyer flasks.

-

Equipment: Magnetic stirrer, heating mantle, rotary evaporator, instrumentation for analysis (GC-MS, NMR, IR).

General Cleavage Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound. Cool the flask in an ice bath.

-

Acid Addition: Slowly add the concentrated strong acid (e.g., HBr) to the stirred ether. The addition should be done dropwise to control the initial exothermic protonation.

-

Reaction: After addition, allow the mixture to warm to room temperature or heat gently under reflux, depending on the acid's reactivity. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture and transfer it to a separatory funnel containing ice water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: Purify the crude product by distillation if necessary. Characterize the final product(s) using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and GC-MS to confirm identity and purity.

Caption: General experimental workflow for acid cleavage of an ether.

Conclusion

The reaction of this compound with strong acids is a classic example of tertiary ether cleavage. The reaction proceeds readily through a stable tertiary carbocation intermediate, following predominantly an SN1 mechanism with hydrohalic acids to yield a tertiary alkyl halide. Competing E1 elimination can also occur, particularly with non-nucleophilic acids like sulfuric acid, leading to the formation of alkenes. The choice of acid and reaction conditions allows for the selective synthesis of different products. This guide provides the fundamental mechanistic, quantitative, and procedural information necessary for professionals working with this compound and related structures in acidic media.

References

- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Butane, 2-ethoxy-2-methyl- [webbook.nist.gov]

Environmental Fate and Biodegradability of 2-Ethoxy-2-methylbutane: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (ETAE), is a volatile organic compound with applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, persistence, and degradation of this compound.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. A summary of these key parameters is presented in the table below.

| Property | Value | Reference |

| CAS Number | 919-94-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][3][4] |

| Boiling Point | 102.2 °C at 760 mmHg | [1] |

| Density | 0.772 g/cm³ | [1] |

| Vapor Pressure | 39.4 mmHg at 25°C | [1] |

| Flash Point | 5 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.55 at 20 °C (for tert-amyl methyl ether) | [5] |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, sorption, hydrolysis, photolysis, and biodegradation.

Atmospheric Fate

Aquatic Fate

In aquatic environments, the fate of this compound is influenced by several processes:

-

Volatilization: With an estimated Henry's Law constant of 1.32 x 10⁻³ atm-cu m/mol at 25 °C (for the similar compound tert-amyl methyl ether), volatilization from water surfaces is anticipated to be a significant removal mechanism.[5] Estimated volatilization half-lives for a model river and lake are 4 hours and 4 days, respectively.[5]

-

Sorption: Based on Koc values for similar compounds, this compound is not expected to significantly adsorb to suspended solids and sediment.[5]

-

Hydrolysis: As an ether, this compound lacks functional groups that readily hydrolyze under typical environmental pH conditions.[5] Therefore, hydrolysis is not considered a significant degradation pathway.

-

Photolysis: Direct photolysis is unlikely to be a major degradation process as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum.

Terrestrial Fate

When released to soil, this compound is expected to exhibit high to moderate mobility.[5] Volatilization from moist soil surfaces is likely to be a significant dissipation route. Its low potential for sorption suggests a potential for leaching into groundwater.

Biodegradability

The susceptibility of this compound to microbial degradation is a critical factor in its overall environmental persistence.

Aerobic Biodegradation

Studies have shown that this compound can be aerobically biodegraded by microorganisms.[8][9][10] The primary degradation pathway involves the hydroxylation of the ethoxy group by monooxygenase enzymes.[8][9] This initial step leads to the formation of intermediates such as tert-butyl alcohol (TBA) and acetaldehyde.[8] Further degradation of these intermediates can lead to complete mineralization to carbon dioxide and water. A microbial consortium has been identified that can degrade ETBE at a specific rate of 95 mg/g(protein)/h, suggesting the potential for bioremediation.

Although specific ready biodegradability data from standardized tests like the OECD 301 series were not found in the reviewed literature, the available evidence indicates that aerobic biodegradation is a viable degradation pathway.

Anaerobic Biodegradation

There is limited information available on the anaerobic biodegradation of this compound.[8][9] The branched ether structure is thought to be recalcitrant to anaerobic microbial attack.[10] Therefore, under anaerobic conditions such as in some sediments and groundwater, this compound may be significantly more persistent.

Bioaccumulation Potential

Ecotoxicity

Ecotoxicity data are essential for understanding the potential adverse effects of a chemical on aquatic and terrestrial ecosystems.

| Test Organism | Endpoint | Value | Reference |

| Fish (Pimephales promelas) | 96-hour LC50 | 309 mg/L (nominal) | [5] |

| Invertebrate (Daphnia magna) | 48-hour EC50 | No data available | |

| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | No data available |

The available data indicates that this compound has low acute toxicity to fish.[5] Data on its toxicity to aquatic invertebrates and algae are currently lacking and would be necessary for a comprehensive environmental risk assessment.

Experimental Protocols

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate and biodegradability of chemicals.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of volatile and poorly soluble substances like this compound.[11][12]

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by the pressure change in the respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[13][14]

Experimental Workflow: